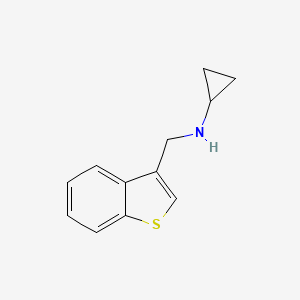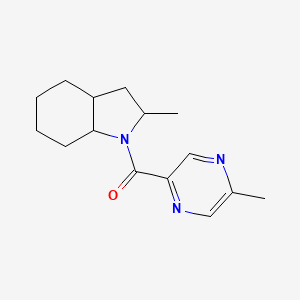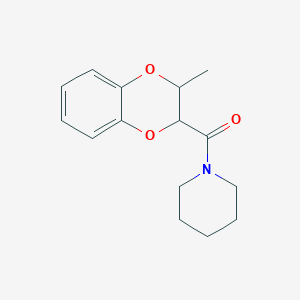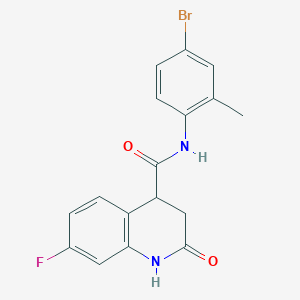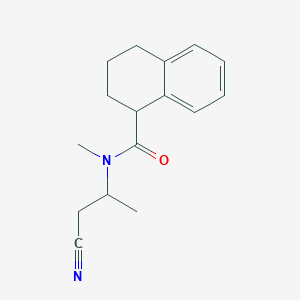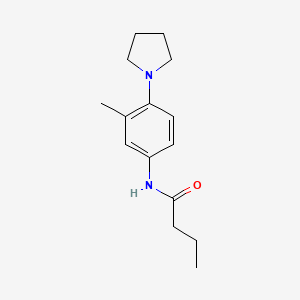
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide, also known as MPHP, is a psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that has gained popularity in recent years due to its stimulant effects. MPHP is known to produce euphoria, increased energy, and heightened awareness.
Mechanism of Action
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, energy, and motivation. This compound inhibits their reuptake, leading to an accumulation of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the brain, leading to the characteristic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also leads to the release of glucose and fatty acids into the bloodstream, which provides energy to the body. This compound has been found to increase the levels of certain hormones such as cortisol and prolactin. These effects are similar to those produced by other stimulants.
Advantages and Limitations for Lab Experiments
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide has been used in lab experiments to study its effects on the central nervous system. Its stimulant effects make it useful for studying the role of dopamine and norepinephrine in regulating mood and motivation. However, its use is limited by its potential for abuse and dependence. Its effects on the brain are similar to those produced by other stimulants such as cocaine and amphetamines, which are known to be highly addictive.
Future Directions
For research include studying the long-term effects of N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide use, developing treatments for addiction and dependence, and exploring its potential therapeutic uses.
Synthesis Methods
The synthesis of N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide involves the reaction of 4-methylpropiophenone with pyrrolidine in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
properties
IUPAC Name |
N-(3-methyl-4-pyrrolidin-1-ylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-6-15(18)16-13-7-8-14(12(2)11-13)17-9-4-5-10-17/h7-8,11H,3-6,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQJOEYMYSMSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

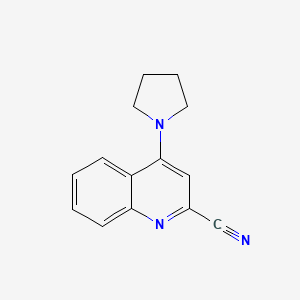
![N-[1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7563300.png)
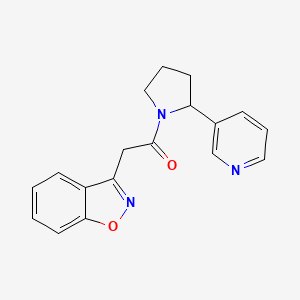

![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)
![1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563350.png)
